molecular formula C26H21ClN4O3 B610433 REDX05358 CAS No. 1884226-20-3

REDX05358

Numéro de catalogue B610433
Numéro CAS: 1884226-20-3
Poids moléculaire: 472.929
Clé InChI: 5-((3-(5-(2-chlorophenyl)-1H-imidazol-2-yl)chroman-6-yl)oxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

REDX05358 is a novel highly selective and potent pan RAF inhibitor and a potential therapeutic for BRAF and RAS mutant tumors. REDX05358 has been identified as a novel, highly selective and potent next generation pan RAF inhibitor with improved therapeutic potential and predicted safety profile. REDX05358 demonstrates subnanomolar binding affinity for BRAF and CRAF with high selectivity profile against a panel of 468 kinases that exhibits negligible paradoxical activation due to inhibition of both RAF monomers and dimers.

Applications De Recherche Scientifique

Research Electronic Data Capture (REDCap)

REDCap is a notable software solution and workflow methodology designed for the rapid development and deployment of electronic data capture tools to support clinical and translational research. This methodology involves the capture and use of study-related metadata from scientific research teams, ensuring secure, web-based applications that are easy to create, launch, and manage on a project-by-project basis. The REDCap system supports a wide range of translational research projects in a collaborative network, including over 27 active partner institutions, and is integral in providing informatics support for research studies (Harris et al., 2009).

REDCap Consortium

The REDCap Consortium is a shared framework and consortium-based support model open to academic, non-profit, or government partners wishing to adopt the REDCap software. This model has allowed for significant growth and evolution, with the consortium currently encompassing over 3,200 REDCap partners across 128 countries. It stands as a testament to the software's versatility and the effectiveness of the sharing and support model established for its dissemination (Harris et al., 2019).

REDX05358: A Novel RAF Inhibitor

REDX05358 has been identified as a potent next-generation pan RAF inhibitor, designed to address the shortcomings of previous RAF inhibitors like Dabrafenib and Vemurafenib. It showcases subnanomolar binding affinity for BRAF and CRAF and exhibits a high selectivity profile against a panel of 468 kinases. REDX05358's inhibition of both RAF monomers and dimers negates paradoxical activation, making it effective against MAPK signaling in tumor cells with BRAF, NRAS, or KRAS mutations. It has demonstrated in vivo efficacy in BRAF V600E CRC xenograft models, positioning it as a promising therapeutic agent for BRAF and RAS mutant cancers (Mason et al., 2017).

Propriétés

Numéro CAS

1884226-20-3

Nom du produit

REDX05358

Formule moléculaire

C26H21ClN4O3

Poids moléculaire

472.929

Nom IUPAC

5-((3-(5-(2-chlorophenyl)-1H-imidazol-2-yl)chroman-6-yl)oxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one

InChI

InChI=1S/C26H21ClN4O3/c27-20-4-2-1-3-18(20)21-13-29-25(30-21)16-11-15-12-17(5-7-22(15)33-14-16)34-23-9-10-28-26-19(23)6-8-24(32)31-26/h1-5,7,9-10,12-13,16H,6,8,11,14H2,(H,29,30)(H,28,31,32)

Clé InChI

5-((3-(5-(2-chlorophenyl)-1H-imidazol-2-yl)chroman-6-yl)oxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one

SMILES

O=C(CC1)NC2=C1C(OC3=CC(CC(C4=NC=C(C5=CC=CC=C5Cl)N4)CO6)=C6C=C3)=CC=N2

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

REDX05358;  REDX-05358;  REDX 05358.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
REDX05358
Reactant of Route 2
Reactant of Route 2
REDX05358
Reactant of Route 3
Reactant of Route 3
REDX05358
Reactant of Route 4
REDX05358
Reactant of Route 5
Reactant of Route 5
REDX05358
Reactant of Route 6
REDX05358

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.